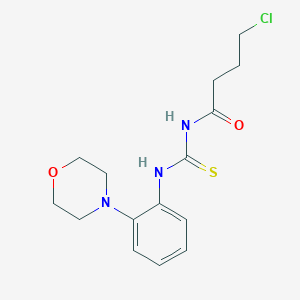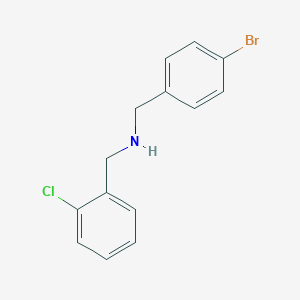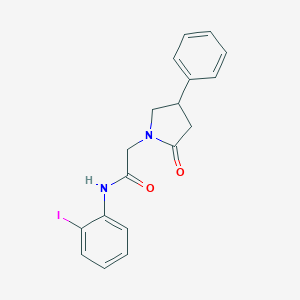
N-(4-chlorobutanoyl)-N'-(2-morpholin-4-ylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobutanoyl)-N'-(2-morpholin-4-ylphenyl)thiourea is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as Morinamide, and it belongs to the class of thiourea derivatives. It has a molecular formula of C16H23ClN2O2S and a molecular weight of 356.89 g/mol.
Mécanisme D'action
The mechanism of action of Morinamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in various cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, Morinamide disrupts these processes, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, Morinamide has also been shown to have other biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Morinamide has also been shown to have antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Morinamide is its potent anticancer activity, which makes it a valuable tool for cancer research. However, the compound has some limitations, including its low solubility in water, which makes it difficult to work with in aqueous solutions. Additionally, the compound is relatively unstable and can degrade over time, which requires careful storage and handling.
Orientations Futures
There are several potential future directions for research involving Morinamide. One area of interest is the development of new formulations of the compound that address its solubility and stability limitations. Another potential direction is the investigation of the compound's mechanism of action in more detail, which could lead to the development of new cancer treatments. Additionally, the compound's anti-inflammatory and antimicrobial activities could be further explored for the development of new drugs for these indications.
Conclusion:
In conclusion, N-(4-chlorobutanoyl)-N'-(2-morpholin-4-ylphenyl)thiourea is a chemical compound that has significant potential for scientific research. Its potent anticancer activity, anti-inflammatory, and antimicrobial properties make it a valuable tool for various fields of research. While the compound has some limitations, there are several potential future directions for research involving Morinamide.
Méthodes De Synthèse
The synthesis of Morinamide involves the reaction between 2-morpholin-4-ylphenylamine and 4-chlorobutanoyl isothiocyanate in the presence of a base. The reaction takes place in anhydrous conditions, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Morinamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that Morinamide has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inducing apoptosis in cancer cells, which leads to their death.
Propriétés
Formule moléculaire |
C15H20ClN3O2S |
|---|---|
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
4-chloro-N-[(2-morpholin-4-ylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C15H20ClN3O2S/c16-7-3-6-14(20)18-15(22)17-12-4-1-2-5-13(12)19-8-10-21-11-9-19/h1-2,4-5H,3,6-11H2,(H2,17,18,20,22) |
Clé InChI |
STJFWJQRRTWQBP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)CCCCl |
SMILES canonique |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B283569.png)
![N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283571.png)
![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)
![N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B283574.png)
![N-(4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283575.png)
![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)
![N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283578.png)

![3-methyl-N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B283583.png)
![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)
![(5Z)-1-(2-hydroxyethyl)-5-[(4-iodophenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283586.png)
![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)
